chemical structure and physical properties of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
chemical structure and physical properties of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
An In-depth Technical Guide to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: Structure, Properties, and Synthesis
Introduction
The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for targeted biological activity. Among these, fused N-heterocyclic systems are of paramount importance. The pyrazolo[1,5-a]pyrimidine core, for instance, is a well-established "privileged scaffold" found in numerous compounds investigated for their potent roles as protein kinase inhibitors in oncology.[1][2] This guide focuses on a lesser-explored but structurally significant analogue: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine .
This molecule merges the electronically versatile pyrazole ring with a flexible, saturated seven-membered azepine ring. The introduction of a bromine atom at the 3-position is a key strategic feature, providing a reactive handle for subsequent chemical modifications through modern cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.[1]
Given the limited availability of published experimental data for this specific compound, this technical guide serves as a foundational resource for researchers. It consolidates known structural information, provides expert-driven predictions of physicochemical properties, outlines a plausible and detailed synthetic protocol grounded in established chemical principles for related scaffolds, and discusses the potential applications of this molecule in drug development.
Chemical Structure and Core Identifiers
The fundamental structure consists of a pyrazole ring fused to a 5,6,7,8-tetrahydro-4H-azepine ring. The bromine substituent is located at the C3 position of the pyrazole moiety.
Caption: Chemical structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁BrN₂ | [3] |
| Molecular Weight | 214.09 g/mol | [3] |
| IUPAC Name | 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | Generated |
| CAS Number | Not assigned | [3] |
| Canonical SMILES | C1CCN2C(=C(C=N2)Br)CC1 | Generated |
| InChI Key | (Generated upon synthesis and registration) | - |
Physicochemical Properties (Predicted)
While experimental data is scarce, we can predict key physicochemical properties based on the molecule's structure using computational models. These values are crucial for drug development professionals in assessing druglikeness, designing formulations, and planning pharmacokinetic studies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~29.8 Ų | Suggests excellent potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The two pyrazole nitrogen atoms can engage in hydrogen bonding with biological targets. |
| Rotatable Bonds | 0 | The fused ring system imparts significant conformational rigidity, which can be advantageous for binding selectivity and reducing entropy loss upon binding to a target. |
| pKa (most basic) | ~3.5 - 4.5 | The pyrazole nitrogens are weakly basic, which will influence solubility and salt formation potential. |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH | Typical for a rigid, moderately lipophilic organic molecule. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of pyrazolo-fused heterocycles is well-documented, typically involving the condensation of an aminopyrazole with a biselectrophilic partner.[4] We propose a robust, three-step synthetic sequence starting from commercially available materials.
Causality Behind Experimental Choices:
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Choice of Starting Materials: 3-Amino-1H-pyrazole is a readily available and inexpensive precursor. 1,6-Dibromohexane is chosen as the C6-biselectrophile to construct the seven-membered azepine ring. Its reactivity is well-understood, and the two primary bromide leaving groups allow for a sequential N-alkylation and intramolecular cyclization.
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Reaction Sequence: We propose N-alkylation followed by intramolecular cyclization first, and bromination last. Performing bromination on the fused heterocyclic system is often cleaner and more regioselective than on the 3-aminopyrazole precursor, where competing side reactions can occur.
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Bromination Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of electron-rich heterocycles like the pyrazolo[1,5-a]azepine core. It is a solid, easy-to-handle source of electrophilic bromine, and the reaction can be run under mild conditions.
Caption: Proposed three-step synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for a skilled synthetic chemist. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.
Step 1 & 2: Synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepine
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Rationale: This one-pot procedure combines the initial N-alkylation of the pyrazole with the subsequent intramolecular cyclization. Using a non-nucleophilic base like potassium carbonate (K₂CO₃) prevents competing reactions. DMF is an excellent polar aprotic solvent for this type of reaction.
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Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazole (5.0 g, 60.2 mmol, 1.0 eq) and anhydrous potassium carbonate (24.9 g, 180.5 mmol, 3.0 eq).
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Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).
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Addition of Electrophile: Add 1,6-dibromohexane (10.3 mL, 66.2 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, less polar spot corresponding to the cyclized product.
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Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
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Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure tetracyclic core.
Step 3: Synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
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Rationale: This step uses N-Bromosuccinimide (NBS) for a regioselective electrophilic aromatic substitution on the electron-rich C3 position of the pyrazole ring. Acetonitrile (ACN) is a suitable polar aprotic solvent. The reaction is typically fast at room temperature.
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Reagent Setup: Dissolve the product from Step 2 (e.g., 5.0 g, 33.5 mmol, 1.0 eq) in 100 mL of acetonitrile in a 250 mL round-bottom flask protected from light.
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Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (6.5 g, 36.9 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.
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Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Stir for 10 minutes.
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Extraction: Add 100 mL of water and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a solid.
Anticipated Spectroscopic Characterization
Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.5-7.6 ppm (s, 1H): A singlet corresponding to the lone proton on the pyrazole ring (C2-H).
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δ ~4.0-4.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the pyrazole nitrogen (C4-H₂).
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δ ~3.0-3.2 ppm (t, 2H): A triplet for the methylene protons at the other end of the azepine bridge (C8-H₂).
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δ ~1.7-2.0 ppm (m, 4H): Overlapping multiplets for the central aliphatic protons (C5-H₂ and C7-H₂).
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δ ~1.5-1.7 ppm (m, 2H): A multiplet for the C6-H₂ protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Expect 8 distinct signals.
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δ ~140-150 ppm: Quaternary carbons of the pyrazole ring.
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δ ~120-130 ppm: CH carbon of the pyrazole ring.
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δ ~90-100 ppm: Bromine-bearing carbon (C3), significantly shifted upfield.
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δ ~25-55 ppm: Six distinct signals corresponding to the aliphatic carbons of the tetrahydroazepine ring.
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Mass Spectrometry (ESI+):
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The molecular ion peak [M+H]⁺ will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 214 and 216.
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Potential Applications in Drug Discovery
The 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold is a highly promising starting point for medicinal chemistry campaigns.
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Kinase Inhibitor Development: The parent pyrazolo[1,5-a]pyrimidine scaffold is a known hinge-binding motif for many protein kinases.[5] This azepine analogue provides a new and more flexible three-dimensional vector for substituents, potentially enabling access to different kinase targets or improving selectivity against existing ones.
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Fragment-Based and Library Synthesis: The bromine atom at the C3 position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and efficient installation of a wide array of aryl, heteroaryl, and alkyl groups.[1] This is an ideal strategy for structure-activity relationship (SAR) studies to optimize potency and ADME properties.
Conclusion
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine represents a valuable yet underexplored chemical entity. This guide provides a comprehensive foundation for its study, including its core structure, predicted physicochemical properties, a robust synthetic pathway with detailed protocols, and a clear rationale for its potential in modern drug discovery. By leveraging the established chemistry of related heterocyclic systems, researchers are now equipped with the necessary knowledge to synthesize, characterize, and derivatize this promising scaffold for the development of next-generation therapeutics.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
- WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][4]Diazepine-2-Carboxylates. ChemRxiv. [Link]
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3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine. Thoreauchem. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]
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